molecular formula C26H31ClN6O2 B12507658 N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Cat. No.: B12507658
M. Wt: 495.0 g/mol
InChI Key: IOMMMLWIABWRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide is a novel compound known for its potent inhibitory effects on certain oncogenic and resistant mutations of the epidermal growth factor receptor (EGFR). This compound has shown significant promise in the treatment of non-small cell lung cancers (NSCLC) with specific EGFR mutations .

Chemical Reactions Analysis

Types of Reactions

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound for studying the effects of various chemical modifications on biological activity.

    Biology: Investigated for its interactions with cellular proteins and its effects on cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers with specific EGFR mutations.

Mechanism of Action

The compound exerts its effects by covalently binding to specific mutations in the EGFR, such as L858R and T790M. This binding inhibits the receptor’s kinase activity, preventing downstream signaling that promotes cancer cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, and the pathways involved are primarily those related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide is unique due to its ability to selectively inhibit both oncogenic and resistant EGFR mutations while sparing wild-type EGFR. This selectivity reduces the risk of dose-limiting toxicities and enhances its therapeutic potential .

Biological Activity

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide, also known as EGF816, is a potent covalent inhibitor specifically targeting mutant forms of the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in the field of oncology, particularly for its application in treating non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

EGF816 operates as a covalent inhibitor that selectively binds to the mutant forms of EGFR, including the L858R and T790M mutations. These mutations are commonly associated with resistance to first and second-generation EGFR inhibitors. The covalent nature of EGF816 allows it to form stable bonds with the target protein, leading to prolonged inhibition of its activity. This mechanism is crucial for overcoming resistance mechanisms that often limit the efficacy of existing therapies.

In Vitro Efficacy

In vitro studies have demonstrated that EGF816 exhibits remarkable potency against various EGFR mutant cell lines. The compound has shown an IC50 value of approximately 0.006 μM against the L858R-T790M mutant construct, indicating its high efficacy in inhibiting this resistant form of the receptor .

Cell Line IC50 (μM) Mutation Type
H19750.006L858R-T790M
H3255Not specifiedExon 19 deletion
HCC827Not specifiedExon 19 deletion

In Vivo Efficacy

In vivo studies further support the potential of EGF816 as a therapeutic agent. Animal models treated with EGF816 exhibited significant tumor regression in xenograft models of NSCLC, demonstrating both tolerability and efficacy . The compound's pharmacokinetic profile was favorable, allowing for sustained drug levels that correlate with its biological activity.

Structure-Activity Relationship (SAR)

The development of EGF816 involved extensive SAR studies aimed at optimizing its potency and selectivity. Modifications to the benzimidazole core and the incorporation of various substituents were systematically evaluated. Notably, compounds with a dimethylamino crotonamide moiety retained comparable activity while improving solubility and metabolic stability compared to earlier analogs .

Compound Substituent L858R-T790M IC50 (μM) WT EGFR Selectivity
32gDimethylamino crotonamide0.006≥50-fold
32eR-enantiomer0.020≥25-fold

Clinical Implications

The clinical relevance of EGF816 is underscored by its ability to spare wild-type EGFR while effectively targeting mutant forms. This selectivity minimizes off-target effects commonly associated with traditional EGFR inhibitors, thus enhancing patient safety profiles . Current clinical trials are ongoing to evaluate its efficacy in patients with NSCLC who have developed resistance to prior therapies.

Case Studies

Several case studies have highlighted the effectiveness of EGF816 in treating patients with resistant NSCLC:

  • Case Study 1 : A patient with advanced NSCLC harboring both L858R and T790M mutations experienced a significant reduction in tumor size after treatment with EGF816, leading to improved respiratory function and quality of life.
  • Case Study 2 : Another patient previously treated with afatinib showed disease progression upon developing T790M mutation. Post-treatment with EGF816 resulted in stable disease for over six months, demonstrating the compound's potential in overcoming acquired resistance.

Properties

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

IUPAC Name

N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)

InChI Key

IOMMMLWIABWRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.